4-Acetoxybenzylalkohol

Übersicht

Beschreibung

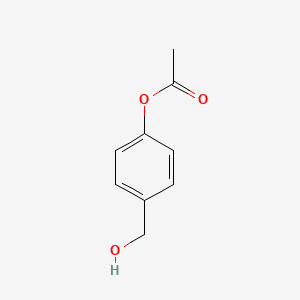

4-Acetoxybenzyl alcohol, also known as 4-(Acetyloxy)benzenemethanol, is an organic compound with the molecular formula C9H10O3. It is derived from benzyl alcohol and is characterized by the presence of an acetoxy group attached to the benzyl alcohol structure. This compound is commonly used in various chemical reactions and has applications in different fields, including pharmaceuticals, fragrances, and materials science .

Wissenschaftliche Forschungsanwendungen

4-Acetoxybenzyl alcohol has a wide range of applications in scientific research:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Acetoxybenzyl alcohol can be synthesized through several methods. One common synthetic route involves the acetylation of benzyl alcohol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions and yields 4-Acetoxybenzyl alcohol as the primary product .

Another method involves the reduction of p-Acetoxybenzaldehyde using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process converts the aldehyde group to an alcohol group, resulting in the formation of 4-Acetoxybenzyl alcohol .

Industrial Production Methods

In industrial settings, 4-Acetoxybenzyl alcohol is produced on a larger scale using similar synthetic routes. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. Industrial production may also involve additional purification steps, such as distillation or recrystallization, to obtain 4-Acetoxybenzyl alcohol in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

4-Acetoxybenzyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Reduction: Reduction of p-Acetoxybenzaldehyde using reducing agents like NaBH4 or LiAlH4 yields 4-Acetoxybenzyl alcohol.

Substitution: The acetoxy group in 4-Acetoxybenzyl alcohol can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Sodium methoxide (NaOCH3)

Major Products Formed

- p-Acetoxybenzaldehyde

Reduction: 4-Acetoxybenzyl alcohol

p-Methoxybenzyl alcohol (when using NaOCH3)Wirkmechanismus

The mechanism of action of 4-Acetoxybenzyl alcohol involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents, leading to the formation of p-Acetoxybenzaldehyde . In reduction reactions, the compound accepts electrons from reducing agents, converting the aldehyde group to an alcohol group .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

p-Methoxybenzyl alcohol: Similar in structure but with a methoxy group instead of an acetoxy group.

p-Hydroxybenzyl alcohol: Contains a hydroxyl group instead of an acetoxy group.

p-Acetoxybenzaldehyde: An oxidized form of 4-Acetoxybenzyl alcohol with an aldehyde group.

Uniqueness

4-Acetoxybenzyl alcohol is unique due to its acetoxy functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and as an intermediate in the production of various compounds .

Biologische Aktivität

4-Acetoxybenzyl alcohol, a derivative of benzyl alcohol, has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-Acetoxybenzyl alcohol is characterized by the presence of an acetoxy group attached to the benzyl alcohol structure. Its chemical formula is C9H10O3, and its molecular weight is approximately 166.18 g/mol. The compound exhibits solubility in organic solvents, which facilitates its use in various biological assays.

1. Antimicrobial Activity

Research has demonstrated that 4-acetoxybenzyl alcohol exhibits significant antimicrobial properties. A study conducted on benzyl alcohol derivatives, including 4-acetoxybenzyl alcohol, showed varying degrees of activity against Gram-positive and Gram-negative bacteria. The disc diffusion method revealed that certain concentrations of 4-acetoxybenzyl alcohol produced notable zones of inhibition against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.

| Compound | Organism | Zone of Inhibition (mm) | Concentration (mg/mL) |

|---|---|---|---|

| 4-Acetoxybenzyl Alcohol | S. aureus | 10 | 10 |

| P. aeruginosa | 15 | 10 |

This indicates that the compound may be effective in treating infections caused by these bacteria.

2. Antioxidant Activity

The antioxidant potential of 4-acetoxybenzyl alcohol has also been investigated. It was found to scavenge free radicals effectively, contributing to its protective effects against oxidative stress in cellular models. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

The biological activity of 4-acetoxybenzyl alcohol can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : Studies indicate that the compound may interfere with cell cycle progression in cancer cells, leading to reduced proliferation rates.

- Induction of Apoptosis : Evidence suggests that 4-acetoxybenzyl alcohol can induce apoptotic pathways in cancer cells, increasing levels of pro-apoptotic factors such as caspases.

- Regulation of Signaling Pathways : The compound appears to modulate key signaling pathways involved in cell survival and growth, including the PI3K/Akt and MAPK pathways.

Case Study 1: Anticancer Effects

In vitro studies have shown that treatment with 4-acetoxybenzyl alcohol significantly inhibits the growth of glioblastoma cells. The mechanism involves downregulation of growth-promoting signals and upregulation of tumor suppressor genes. For instance, treatment resulted in increased levels of p53 and p21, leading to enhanced apoptosis in malignant cells.

Case Study 2: Anti-inflammatory Properties

Another investigation highlighted the anti-inflammatory effects of 4-acetoxybenzyl alcohol in a murine model. The compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 following lipopolysaccharide (LPS) stimulation, suggesting potential therapeutic applications in inflammatory diseases.

Eigenschaften

IUPAC Name |

[4-(hydroxymethyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMVNGWJGSSDCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212414 | |

| Record name | p-Acetoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6309-46-2 | |

| Record name | p-Acetoxybenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006309462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6309-46-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Acetoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Acetoxybenzyl alcohol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVR9D9HM52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of p-acetoxybenzyl alcohol in the context of these research papers?

A1: p-Acetoxybenzyl alcohol is utilized as a versatile linker molecule bound to aminomethyl polystyrene resin. [, , , ] This resin-bound linker system facilitates the synthesis of various phosphorylated carbohydrates and nucleosides.

Q2: How does the p-acetoxybenzyl alcohol linker contribute to the selectivity of phosphorylation?

A2: The structure of the p-acetoxybenzyl alcohol linker, when attached to the solid-phase resin and subsequently reacted with phosphitylating reagents, creates a sterically hindered environment. [, ] This steric hindrance favors the reaction with the most reactive hydroxyl group of unprotected nucleosides, leading to regioselective monophosphorylation.

Q3: What is the significance of the "trapped linker" mentioned in the cleavage step?

A3: After acidic cleavage, the p-acetoxybenzyl alcohol linker remains attached to the resin, effectively "trapping" it. [, ] This trapping allows for easy separation of the desired phosphorylated product from the solid support via filtration. Additionally, the trapped linker on the resin can be further modified and potentially reused in subsequent synthetic cycles.

Q4: Can you provide an example of a specific reaction scheme where p-acetoxybenzyl alcohol plays a crucial role?

A4: In the synthesis of nucleoside β-triphosphates, the p-acetoxybenzyl alcohol linker on aminomethyl polystyrene resin is reacted with a β-triphosphitylating reagent. [] Unprotected nucleosides then react with this resin-bound reagent, followed by oxidation and deprotection steps. Finally, acidic cleavage releases the desired 5'-O-β-triphosphorylated nucleoside product, leaving the linker trapped on the resin.

Q5: What advantages does the use of p-acetoxybenzyl alcohol provide in solid-phase synthesis compared to other approaches?

A5: The p-acetoxybenzyl alcohol linker offers several advantages:

- Simplified purification: The linker's cleavage mechanism allows for easy separation of the final product from the resin. []

- High regioselectivity: The linker creates a steric environment on the resin, favoring reactions at specific sites on the target molecules. [, ]

- Potential for reusability: The trapped linker on the resin after cleavage can potentially be modified and reused. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.